Cas no 5580-32-5 (Benzeneethanamine, a,2-dimethyl-)

Benzeneethanamine, a,2-dimethyl- structure
5580-32-5 structure
Product Name:Benzeneethanamine, a,2-dimethyl-
CAS No:5580-32-5
Molecular Formula:C10H15N
Molecular Weight:149.232802629471
CID:371880
PubChem ID:115808

Benzeneethanamine, a,2-dimethyl- Properties

Names and Identifiers

    • Benzeneethanamine, a,2-dimethyl-
    • 1-(o-tolyl)propan-2-amine
    • Benzeneethanamine,α,2-dimethyl-
    • 1-Methyl-2-o-tolyl-aethylamin
    • 1-methyl-2-o-tolyl-ethylamine
    • 1-O-TOLYLPROPAN-2-AMINE
    • 2-Amino-1-o-tolyl-propan
    • 2-methylamphetamine
    • 2-methylphenylisopropylamine
    • AC1L3HR7
    • AC1Q50AK
    • CHEMBL2105361
    • CTK6A7137
    • Ortetamine
    • O-Toylylaminopropane
    • SureCN42180
    • 2-methyl-amphetamine
    • UNII-VF4N11KKKR
    • MB01550
    • 2-MA
    • DTXSID30863569
    • AKOS017269682
    • Ortetamine [INN]
    • (+/-)-O-METHYL-.ALPHA.-METHYLPHENYLETHYLAMINE
    • Q7104316
    • Ortetamin
    • Phenethylamine, o,.alpha.-dimethyl-
    • Ortetaminum
    • 1-(2-Methylphenyl)-2-propylamin
    • Benzeneethanamine, .alpha.,2-dimethyl-
    • 1-(2-methylphenyl)propan-2-amine
    • EN300-58327
    • 1-(2-Tolyl)-2-propylamine
    • 1-(2-Methyl-phenyl)-2-amino-propan
    • o,alpha-Dimethylphenethylamine
    • alpha,alpha-Dimethylphenylethylamine
    • Ortetamina
    • AKOS000160075
    • 2-Propylamine, 1-(2-methylphenyl)-
    • AB01006759-01
    • Ortetamine[wikipedia]
    • VF4N11KKKR
    • SCHEMBL42180
    • N10867
    • 5580-32-5
    • MDL: MFCD00868779
    • InChIKey: ZEMQBDFHXOOXLY-UHFFFAOYSA-N
    • Inchi: 1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3
    • SMILES: NC(C)CC1C=CC=CC=1C

Computed Properties

  • Exact Mass: 149.12
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 149.12
  • Heavy Atom Count: 11
  • Complexity: 111
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26A^2

Experimental Properties

  • LogP: 2.58500
  • Refractive Index: 1.525
  • Boiling Point: 233.9ºC at 760mmHg
  • Flash Point: 100.1ºC
  • Density: 0.938g/cm3

Benzeneethanamine, a,2-dimethyl- Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00DB4P-50mg
Ortetamine
5580-32-5 95%
50mg
$137.00 2025-02-26
A2B Chem LLC
AG20153-50mg
Ortetamine
5580-32-5 95%
50mg
$108.00 2024-04-19
Enamine
EN300-58327-0.05g
1-(2-methylphenyl)propan-2-amine
5580-32-5 95%
0.05g
$69.0 2023-06-08

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